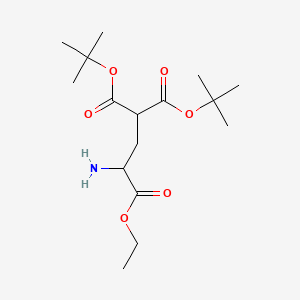

gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester

Beschreibung

gamma-Carboxyglutamic acid (Gla) is a post-translationally modified amino acid critical for calcium binding in proteins such as prothrombin (blood clotting) and matrix Gla protein (MGP, inhibitor of arterial calcification) . The compound gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester (CAS: 73538-32-6) is a synthetic derivative of Gla, featuring protective di-t-butyl esters at the gamma-carboxyl groups and an ethyl ester at the 3-position. Its molecular formula is $ \text{C}{16}\text{H}{29}\text{NO}_6 $, with a molecular weight of 331.40500 . The t-butyl and ethyl esters serve as protecting groups during peptide synthesis, enhancing stability and solubility while preventing undesired side reactions .

Eigenschaften

IUPAC Name |

1-O,1-O-ditert-butyl 3-O-ethyl 3-aminopropane-1,1,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO6/c1-8-21-14(20)11(17)9-10(12(18)22-15(2,3)4)13(19)23-16(5,6)7/h10-11H,8-9,17H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLNMRHMSASNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676244 | |

| Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73538-32-6 | |

| Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chiral Ligand Synthesis and Complex Formation

The process begins with synthesizing the chiral ligand (S)-2-(N-(2-methylthio)-benzylprolyl)-aminobenzophenone. This ligand coordinates with Cu(II) to form a five-coordinate complex, structurally inspired by the blue copper protein rusticyanin. The glycine moiety is incorporated via Schiff base formation, creating a reactive α-carbon for subsequent nucleophilic attack.

Diastereoselective Michael Addition

Di-t-butyl methylenemalonate undergoes Michael addition to the glycine α-carbon within the Cu(II) complex. The rigid chiral environment ensures high diastereoselectivity, favoring the (S,S) configuration. Chromatographic purification isolates the desired diastereomer with >95% purity.

Metal Complex Decomposition and Fmoc Protection

Decomposition of the Cu(II) complex under acidic conditions releases the free amino acid. Subsequent Fmoc protection at the α-amino group yields Fmoc-Gla(OtBu)₂-OH, a precursor to the target ester. The overall yield for this route is 14.5%, with the Michael addition identified as the yield-limiting step.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ligand synthesis | Thiosalicylic acid, proline derivatives | 62 |

| Michael addition | Cu(II) complex, CH₂Cl₂, 0°C | 78 |

| Fmoc protection | Fmoc-OSu, NaHCO₃, CH₃CN | 89 |

Alkylation of Di-t-Butyl Glutamate Intermediates

An alternative approach leverages reductive amination and alkylation of di-t-butyl glutamate, as detailed in. This method prioritizes scalability but faces challenges in reaction kinetics.

Reductive Amination for Backbone Functionalization

Di-t-butyl glutamate undergoes reductive amination with benzylamine derivatives using NaBH(OAc)₃ or NaBH₄. The two-step protocol (imine formation followed by reduction) achieves superior reproducibility (75–80% yield) compared to one-pot methods.

t-Butyl Bromoacetate Alkylation

Alkylation of the secondary amine with t-butyl bromoacetate proceeds sluggishly, requiring >7 days for completion under ambient conditions. Microwave-assisted heating in DMF or dichloroethane resulted in side reactions, necessitating chromatographic purification. Final yields for HBGl3-t-Bu, a structural analog, were 55–60%.

Optimization Challenges

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerated decomposition.

-

Temperature : Elevated temperatures (>60°C) reduced diastereomeric purity.

Comparative Analysis of Methodologies

Analyse Chemischer Reaktionen

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different derivatives.

Common reagents used in these reactions include lithium diisopropylamide, benzyl chloroformate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester serves as a valuable reagent in synthetic organic chemistry. It is utilized for the preparation of complex molecules, particularly in peptide synthesis where gamma-carboxyglutamic acid residues are involved. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

In biological research, this compound plays a crucial role in studies related to protein modification and enzyme activity, especially those processes that are dependent on vitamin K. It is particularly significant in the context of blood coagulation, as it is involved in the gamma-carboxylation process necessary for the activation of several clotting factors.

Medicine

The therapeutic potential of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is under investigation for its role in modulating calcium-binding proteins and its implications in blood coagulation disorders. Ongoing research aims to explore its efficacy in treating conditions related to bone metabolism and cardiovascular health.

Industry

In industrial applications, this compound is used to develop specialized peptides and proteins for various purposes, including drug formulation and material science. Its stability and reactivity make it suitable for creating innovative chemical processes.

Chemical Properties and Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized under specific conditions.

- Reduction : Reduction reactions lead to different derivatives.

- Substitution : Nucleophilic substitutions can occur at ester or amine groups.

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester exhibits significant biological activities:

- Calcium-Binding Properties : Essential for the structural integrity of GLA-containing proteins.

- Chemotactic Activity : Demonstrated by bone GLA protein (BGP) attracting various cell types.

Therapeutic Implications

The compound shows promise in several therapeutic areas:

- Bone Health : Potential to promote osteoblast activity and inhibit osteoclast formation.

- Cancer Therapy : Chemotactic properties may enhance immune cell targeting at tumor sites.

Case Study 1: Bone Remodeling

A study demonstrated that BGP derived from osteocalcin plays a role in recruiting osteoblasts to sites of active bone turnover, essential for maintaining bone density.

Case Study 2: Cancer Cell Migration

In vitro experiments indicated that synthetic peptides mimicking GLA sequences could induce significant migration in cancer cell lines, suggesting pathways for developing targeted cancer therapies.

Wirkmechanismus

The mechanism of action of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester involves its interaction with specific enzymes and proteins. It is synthesized by the post-translational modification of glutamic acid residues, a reaction catalyzed by hepatic carboxylase, requiring reduced vitamin K, oxygen, and carbon dioxide . This modification is crucial for the biological activity of various proteins, including those involved in blood coagulation and bone metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares key structural and functional attributes of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester with related compounds:

Key Observations:

Protecting Group Variations :

- The di-t-butyl esters in all compounds provide steric protection, resisting nucleophilic attack during synthesis. However, the ethyl ester at the 3-position in the target compound introduces additional hydrophobicity compared to the unmodified di-t-butyl ester derivative .

- The hydrochloride salt in L-Glutamic acid di-t-butyl ester enhances solubility in polar solvents, unlike the neutral ester derivatives .

Functional Additions :

- The N-Formyl variant (discontinued) includes a formyl group, which may interfere with downstream deprotection steps or modify reactivity .

Applications :

- The target compound’s dual ester configuration (di-t-butyl and ethyl) allows selective deprotection: t-butyl groups are typically removed under acidic conditions (e.g., trifluoroacetic acid), while ethyl esters require basic hydrolysis .

Biologische Aktivität

gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester (CAS 73538-32-6) is a derivative of gamma-carboxyglutamic acid (GLA), which is known for its role in various biological processes, particularly in calcium-binding and its involvement in the coagulation cascade. This article delves into the biological activity of this compound, focusing on its chemotactic properties, potential therapeutic applications, and underlying mechanisms.

- Molecular Formula : C16H29NO6

- Molecular Weight : 331.40 g/mol

Chemotactic Activity

Research indicates that GLA-containing proteins exhibit significant chemotactic activity. A notable example is the bone GLA protein (BGP), which has been shown to attract various cell types, including human breast cancer cells and monocytes, through a mechanism that does not solely rely on the presence of GLA residues. The chemotactic effect persists even after the conversion of GLA residues to glutamic acid, suggesting that other structural features of BGP are critical for this activity .

Table 1: Chemotactic Activity of BGP

| Cell Type | Response to BGP |

|---|---|

| Human Breast Cancer Cells | Positive |

| Human Monocytes | Positive |

| Mouse Monocytes | Positive |

| Rat Osteosarcoma Cells | Positive |

The mechanism by which gamma-carboxyglutamic acid exerts its effects involves calcium-binding properties that facilitate interactions with cell surface receptors. The presence of calcium ions is crucial for the structural integrity of GLA-containing proteins, enhancing their biological functions, including cell adhesion and migration during processes such as bone remodeling .

Therapeutic Implications

The biological activities associated with gamma-carboxyglutamic acid derivatives suggest potential therapeutic applications:

- Bone Health : Given its role in bone remodeling, compounds like gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester could be explored for their ability to promote osteoblast activity and inhibit osteoclast formation.

- Cancer Therapy : The chemotactic properties may be harnessed to direct immune cells to tumor sites, enhancing the efficacy of immunotherapies.

Case Studies

- Study on Bone Remodeling : A study demonstrated that BGP derived from osteocalcin plays a role in recruiting osteoblasts to sites of active bone turnover. This recruitment was shown to be essential for maintaining bone density and integrity .

- Cancer Cell Migration : In vitro experiments revealed that synthetic peptides mimicking GLA sequences could induce significant migration in cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing gamma-carboxyglutamic acid gamma,gamma-di-t-butyl 3-ethyl ester, and how are protecting groups optimized in this process?

- Methodological Answer : The compound is synthesized using tert-butyl esters to protect the gamma-carboxy groups, ensuring selective reactivity during peptide coupling. Ethyl esters are introduced at the 3-position to stabilize the carboxylate moiety. A typical protocol involves:

- Stepwise protection of glutamic acid derivatives using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .

- Ethylation via reaction with ethyl chloroformate in the presence of a base like triethylamine to form the 3-ethyl ester .

- Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode detects the molecular ion [M+H]⁺ at m/z 331.4, consistent with the molecular formula C₁₆H₂₉NO₆ .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show tert-butyl singlets (9H, δ 1.44) and ethyl ester triplets (3H, δ 1.25; 2H, δ 4.12) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How can researchers address instability or decomposition of gamma-carboxyglutamic acid derivatives during experimental workflows?

- Methodological Answer :

- Storage Conditions : Store lyophilized samples at -20°C under argon to prevent hydrolysis of tert-butyl esters. Avoid prolonged exposure to moisture or acidic/basic conditions .

- In Situ Stabilization : During enzymatic assays, maintain pH 7.4–8.0 to minimize spontaneous decarboxylation. Add divalent cations (e.g., Ca²⁺) to stabilize the gamma-carboxyglutamic acid (Gla) conformation, as seen in bone Gla protein studies .

- Kinetic Monitoring : Use time-resolved HPLC to track degradation rates under varying temperatures and pH, comparing results to synthetic standards .

Q. What experimental strategies resolve contradictions in calcium-binding affinity data for gamma-carboxyglutamic acid-containing peptides?

- Methodological Answer :

- Controlled Hydrolysis : Replicate the alkaline hydrolysis protocol (0.1 M KOH, 100°C, 2 h) used in bone protein studies to isolate Gla residues. Compare decarboxylation kinetics (via UV-Vis at 220 nm) to synthetic gamma-carboxyglutamic acid to validate binding assays .

- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) with EDTA as a competitor to quantify Ca²⁺ binding constants. Adjust ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .

- Data Normalization : Normalize binding affinity to peptide concentration and purity, as impurities (e.g., hydrolyzed esters) may skew results .

Q. How can researchers optimize the synthesis of gamma-carboxyglutamic acid derivatives for high-throughput applications?

- Methodological Answer :

- Automated Solid-Phase Synthesis : Use Fmoc-protected gamma-carboxyglutamic acid building blocks with tert-butyl and ethyl esters pre-installed. Optimize coupling efficiency with HATU/DIPEA in DMF .

- Parallel Reaction Screening : Test solvent systems (e.g., DCM vs. THF) and temperatures (0°C vs. RT) to maximize yield. Use LC-MS to rapidly identify optimal conditions .

- Byproduct Mitigation : Introduce scavengers (e.g., trisopropylsilane) during tert-butyl deprotection to minimize carbocation side reactions .

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.